2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one
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Overview
Description
2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings. It has garnered significant attention in medicinal and organic chemistry due to its broad spectrum of pharmacological and biological activities, such as antiviral, antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienayme reaction, which involves the condensation of an aldehyde, 2-aminopyridine, and an isocyanide in the presence of a catalyst such as zinc oxide nanoparticles . The reaction is often carried out under microwave irradiation to enhance energy efficiency and reduce reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of reusable heterogeneous catalysts like zinc oxide or zinc ferrite nanoparticles is preferred for their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various reduced derivatives of the parent compound .
Scientific Research Applications
2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antidiabetic properties.
Mechanism of Action
The mechanism of action of 2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but lacks the diphenyl substitution.
Imidazo[1,5-a]pyridine: Another isomer with a different ring fusion pattern.
Imidazo[4,5-b]pyridine: Known for its potential as an α-glucosidase inhibitor.
Uniqueness: 2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one is unique due to its diphenyl substitution, which enhances its pharmacological properties and makes it a valuable scaffold in drug discovery .
Properties
CAS No. |
65490-68-8 |
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Molecular Formula |
C19H14N2O |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2,2-diphenylimidazo[1,2-a]pyridin-3-one |
InChI |
InChI=1S/C19H14N2O/c22-18-19(15-9-3-1-4-10-15,16-11-5-2-6-12-16)20-17-13-7-8-14-21(17)18/h1-14H |
InChI Key |
DCNRZICDKMOVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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